ESPS-2 Pivotal Trial: Aggrenox Versus Aspirin Monotherapy for Secondary Stroke Prevention
In the double-blind, placebo-controlled ESPS-2 trial (N=6,602 patients with prior ischemic stroke or TIA), Aggrenox demonstrated a 22.1% relative risk reduction in stroke (fatal or nonfatal) compared to aspirin 25 mg twice daily (50 mg/day) over 24 months (p = 0.008) [1]. Aggrenox also reduced stroke risk by 24.4% versus extended-release dipyridamole 400 mg/day alone (p = 0.002) and by 36.8% versus placebo (p < 0.001) [1]. The absolute stroke rates at 2 years were 9.5% for Aggrenox versus 12.5% for aspirin, yielding an absolute risk reduction of 3.0 percentage points [1].
| Evidence Dimension | Stroke risk reduction (fatal or nonfatal) at 24 months |
|---|---|
| Target Compound Data | Aggrenox: stroke rate 157/1,650 (9.5%); Kaplan-Meier estimate 89.9% stroke-free survival at 2 years |
| Comparator Or Baseline | Aspirin 25 mg BID (50 mg/day): stroke rate 206/1,649 (12.5%); Extended-release dipyridamole 200 mg BID: 211/1,654 (12.8%); Placebo: 250/1,649 (15.2%) |
| Quantified Difference | vs. Aspirin: RRR 22.1% (ARR 3.0%, p=0.008, OR 0.74, 95% CI 0.59-0.92); vs. ER-DP: RRR 24.4% (p=0.002); vs. Placebo: RRR 36.8% (p<0.001) |
| Conditions | Double-blind, randomized, placebo-controlled trial; 6,602 patients ≥18 years with ischemic stroke (76%) or TIA (24%) within 3 months prior to entry; 13 European countries; 24-month follow-up; BID dosing |
Why This Matters
This is the pivotal registration trial demonstrating statistically significant superiority of Aggrenox over aspirin monotherapy, providing the core evidence base for its FDA approval and guideline inclusion for secondary stroke prevention.
- [1] Diener HC, Cunha L, Forbes C, Sivenius J, Smets P, Lowenthal A. European Stroke Prevention Study 2. Dipyridamole and acetylsalicylic acid in the secondary prevention of stroke. J Neurol Sci. 1996;143(1-2):1-13. View Source
